molecular formula C28H32O14 B120617 Agalloside CAS No. 221257-06-3

Agalloside

Cat. No.: B120617
CAS No.: 221257-06-3
M. Wt: 592.5 g/mol
InChI Key: ZTYIRUZJISZADH-AQLOEVPPSA-N
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Mechanism of Action

Target of Action

The primary target of Agalloside is Hes1 , a transcription factor involved in the regulation of neural stem cell differentiation . This compound binds to Hes1 and inhibits its dimer formation, which is crucial for its function .

Mode of Action

This compound acts as a Hes1 dimer inhibitor . By binding to Hes1, it prevents the formation of Hes1 dimers, which are necessary for the transcription factor to exert its function . This inhibition leads to changes in the expression of certain genes, promoting neural stem cell differentiation .

Biochemical Pathways

The action of this compound affects the neural stem cell differentiation pathway . By inhibiting Hes1, it increases the mRNA expression of the proneural genes, Mash1 and Ngn2, which are typically inhibited by Hes1 . This leads to the differentiation of neural stem cells into neurons .

Pharmacokinetics

Its synthesis involves the 5-o-glycosylation of flavan, suggesting that it might be metabolized through pathways involving glycosylated flavonoids . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the acceleration of neural stem cell differentiation . Neural stem cells treated with this compound differentiate into neurons with longer neurites than cells treated with other differentiation-inducing compounds . This suggests that this compound could have potential applications in neuroregenerative medicine.

Action Environment

Given that it is a natural product isolated from aquilaria agallocha , it is possible that factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that Agalloside plays a role in neural stem cell differentiation

Cellular Effects

This compound has been shown to have an impact on neural stem cells, promoting their differentiation

Molecular Mechanism

It is known to promote neural stem cell differentiation , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside can be achieved through the enzymatic hydrolysis of the naturally occurring compound, scutellarein 4’-O-glucoside, by an enzyme called flavonol 3-O-glycoside 2’‘’-O-xylosyltransferase . This method involves the use of specific enzymes to facilitate the transfer of sugar moieties to the flavonoid core.

Industrial Production Methods

Industrial production of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside typically involves extraction from plant sources such as Aquilaria sinensis. The extraction process may include techniques like solvent extraction, ultrasonic extraction, and boiling extraction .

Chemical Reactions Analysis

Types of Reactions

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside has several scientific research applications:

Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIRUZJISZADH-AQLOEVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of Agalloside and how was it discovered?

A1: this compound is a naturally occurring compound that acts as a neural stem cell differentiation activator. It was isolated from the plant Aquilaria agallocha using a target protein-oriented natural products isolation (TPO-NAPI) approach. Specifically, researchers used Hes1-immobilized beads, as Hes1 is known to inhibit neural stem cell differentiation. This led to the identification of this compound as a molecule capable of binding to and inhibiting Hes1, thereby promoting neural stem cell differentiation [, ].

Q2: What is the structure of this compound and how was it confirmed?

A2: this compound is a flavonoid glycoside. Its full chemical name is 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. The structure of this compound was elucidated and confirmed through a combination of spectroscopic analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Additionally, the first total synthesis of this compound was achieved through the 5-O-glycosylation of a specific flavan molecule, further confirming its structure [].

Q3: Has the activity of synthetic this compound been compared to the naturally isolated compound?

A3: Yes, researchers compared the biological activity of the synthetically produced this compound to the naturally isolated compound. Results showed that the synthetic this compound exhibited comparable activity in accelerating neural stem cell differentiation, indicating its potential for further research and development [].

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